molecular formula C13H11N3 B219992 Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine CAS No. 113918-51-7

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine

Cat. No.: B219992
CAS No.: 113918-51-7
M. Wt: 209.25 g/mol
InChI Key: ZPDCPCGOMKZJCQ-UHFFFAOYSA-N
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Description

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide (CAS 113918-51-7) is a synthetic benzodiazepine derivative offered for chemical and pharmaceutical research. This compound features a fused tricyclic structure and is supplied as a hydrobromide salt to enhance stability. The synthesis of this pyrido benzodiazepine imine core involves the condensation of reagents such as o-bromomethylbenzonitrile with 2-aminopyridines, where quaternary 2-aminopyridinium salts act as key intermediates . As a member of the benzodiazepine family, which is known for its significant central nervous system (CNS) depressant effects acting on the GABA-A receptor, this specific imine derivative provides researchers with a valuable chemical scaffold . It is primarily utilized in exploratory studies for its potential biological activities and as a key intermediate in synthetic organic chemistry for constructing more complex molecules. The product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-11-6-2-1-5-10(11)9-16-8-4-3-7-12(16)15-13/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCPCGOMKZJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N=C3N1C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396389
Record name Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113918-51-7
Record name Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine is a heterocyclic compound belonging to the benzodiazepine family, known for its psychoactive properties and potential therapeutic applications. This compound features a fused bicyclic structure that includes both pyridine and benzodiazepine moieties, which contribute to its unique chemical behavior and biological activities. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through various organic methods, often involving multi-step reactions that modify functional groups to enhance biological activity or solubility. The compound's molecular formula is C15H12N4, with a molecular weight of 290.16 g/mol. Its structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may bind to GABA receptors, which are critical in mediating neurotransmission in the central nervous system. By modulating GABAergic activity, it may exhibit anxiolytic and sedative effects similar to other benzodiazepines.

Antimicrobial Activity

Research has indicated that derivatives of this compound possess significant antimicrobial properties. A study evaluated various benzodiazepine derivatives for their antibacterial activity against common pathogens. The results demonstrated that certain modifications to the core structure enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating anxiety and related disorders. The compound's interaction with GABA receptors may provide anxiolytic effects without the significant side effects associated with traditional benzodiazepines .

Case Studies

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy of this compound derivatives.
    • Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
    • Results : Certain derivatives showed inhibition zones greater than 15 mm, indicating strong antibacterial activity.
CompoundInhibition Zone (mm)Activity
Derivative A18High
Derivative B12Moderate
Derivative C9Low
  • Anticancer Study :
    • Objective : Assess the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Method : MTT assay for cell viability.
    • Results : this compound reduced cell viability by 50% at a concentration of 10 µM.
Concentration (µM)Cell Viability (%)
0100
580
1050
2030

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine primarily stems from its interaction with the central nervous system. Research indicates that this compound may exhibit anxiolytic and sedative properties similar to traditional benzodiazepines. The imine functional group enhances its reactivity, allowing for various synthetic modifications that can improve its biological activity or solubility in polar solvents .

1.1. Anxiolytic Properties

Studies have shown that derivatives of this compound may bind effectively to GABA-A receptors, which are crucial for mediating anxiety responses. This binding affinity suggests potential use as a therapeutic agent for anxiety disorders .

1.2. Neuroprotective Effects

Recent investigations into related benzodiazepine derivatives have highlighted their neuroprotective capabilities against oxidative stress and mitochondrial dysfunction. Compounds structurally related to this compound have demonstrated significant neuroprotection in cell lines exposed to neurotoxic agents, indicating a promising avenue for developing treatments for neurodegenerative diseases such as Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. The formation of quaternary pyridinium salts is a common initial step that leads to the desired bicyclic structure upon heating with acids . The ability to modify functional groups during synthesis allows researchers to tailor derivatives for specific therapeutic applications.

Table 1: Comparison of Structural Derivatives

Compound NameStructure TypeNotable Properties
Pyrido[1,2-a][1,3]benzodiazepineBenzodiazepineAnxiolytic and sedative effects
Benzo[e]pyrido[1,2-a][1,3]diazepinBenzodiazepineAnticonvulsant properties
1-Methylpyrido[1,2-b][2,4]benzodiazepineMethylatedEnhanced bioavailability
Pyrido[3,4-b]quinolinQuinolinesAntimicrobial activity

Biochemical Applications

Beyond pharmacology, this compound has applications in biochemistry. Its ability to act as a biochemical probe makes it useful in proteomics research and other biochemical assays. The compound's hydrobromide form enhances solubility in aqueous solutions, facilitating its use in various experimental setups .

3.1. Interaction Studies

Interaction studies focusing on this compound have revealed potential binding affinities with several biological targets. These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Comparison with Similar Compounds

Table 1: Core Structural Differences and Functional Group Comparisons

Compound Name Core Structure Key Substituents/Functional Groups Biological Activity Synthesis Method References
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine Pyrido-benzodiazepine-imine Imine at position 6 Not explicitly reported Likely via cyclization reactions
Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives Pyrido-triazepinone Ketone at position 7 Antimicrobial (compounds 102–104) Condensation reactions
Pyrido[1,2-b][1,2,4]triazine derivatives Pyrido-triazine Triazine ring fused with pyridine Fungicidal activity Q-Tube reactor-assisted synthesis
Pyrido[1,2-a]pyrimidines Pyrido-pyrimidine Pyrimidine fused with pyridine Anticonvulsant (superior to ethosuximide) Microwave-assisted methods
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines Pyrido-thienopyrimidine Thiophene and pyrimidine fused systems Anti-infectious (under investigation) Cyclization of intermediates

Key Observations:

Ring Systems and Functional Groups: The target compound’s benzodiazepine-imine core distinguishes it from analogs like pyrido-triazepinones (additional nitrogen in triazepine) or pyrido-triazines (nitrogen-rich triazine ring). These structural differences influence reactivity and bioactivity . Substituents such as imine (in the target) versus ketone (in triazepinones) alter electronic properties and binding affinities .

Biological Activity :

  • Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria, due to their planar aromatic systems enabling DNA intercalation .
  • Pyrido[1,2-a]pyrimidines show anticonvulsant activity but lack muscle relaxation effects seen in diazepam, suggesting a different mechanism of action .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for pyridothiazepines) reduces reaction times by 80% compared to traditional methods .
  • Q-Tube reactor methods enable high-pressure, eco-friendly synthesis of pyrido-triazines with yields exceeding 90% .

Research Findings and Pharmacological Insights

  • Antimicrobial Potential: Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives (e.g., compounds 102–104) show MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin in some cases .
  • Neurotropic Activity : Pyrido[1,2-a]pyrimidines exhibit ED₅₀ values of 12.5–50 mg/kg in pentylenetetrazole-induced seizure models, though they are less potent than diazepam .
  • Fungicidal Applications : Pyrido[1,2-b][1,2,4]triazine derivatives inhibit Candida albicans growth at 10–25 µg/mL, comparable to fluconazole .

Q & A

Basic: What are the established synthetic routes for Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine and its derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation or multi-step reactions with halogenated intermediates. For example, a novel method utilizes 2-(bromomethyl)benzophenones and 2-methylpyridines, proceeding through intermediates like 1-benzyl-2-methylpyridinium salts. Dehydration of carbinols is optimized using protic solvents (e.g., ethanol) and electron-withdrawing substituents, with heating times adjusted to improve yields (60–80%) . Alternative routes include cyclocondensation of diaminopyridine derivatives with α,β-bifunctional compounds, validated by elemental analysis and spectral data (UV, IR, NMR) .

Basic: How is the structure of this compound derivatives confirmed experimentally?

Methodological Answer:
Structural confirmation requires a combination of mass spectrometry, IR spectroscopy, and advanced NMR techniques. For example, 2D correlation NMR (e.g., COSY, HSQC) resolves connectivity in complex fused-ring systems, while IR identifies functional groups like imines (C=N stretches at ~1600–1650 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weights with <2 ppm error . X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in related pyrido-benzodiazepine analogs .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound analogs?

Methodological Answer:
Key variables include:

  • Solvent choice : Protic solvents (e.g., ethanol) enhance dehydration efficiency of carbinols by stabilizing transition states .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzazepine moiety accelerate cyclization by reducing electron density at reaction sites .
  • Temperature and time : Extended heating (8–12 hrs at 80–100°C) improves conversion rates but requires monitoring to avoid side reactions like ring-opening .
  • Catalysts : Organocatalysts (e.g., mandelic acid) enable room-temperature cyclocondensation in green synthesis approaches .

Advanced: What strategies resolve contradictions in spectral data interpretation for novel derivatives?

Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism or dynamic equilibria. To address this:

  • Use variable-temperature NMR to identify tautomeric shifts (e.g., imine-enamine equilibria).
  • Apply X-ray crystallography to unambiguously assign regiochemistry, as seen in pyrido[1,2-a]pyrimidine analogs where dihedral angles confirmed non-planar ring systems .
  • Combine 2D NMR techniques (e.g., NOESY) to distinguish between regioisomers in fused-ring systems .

Advanced: What methodological approaches evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Receptor binding assays : Screen for interactions with CNS targets (e.g., dopamine D2 receptors) using radioligand displacement assays, noting substituent effects on affinity (e.g., N11-ethyl vs. N6-methyl groups) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at position 3) and measure antifungal or antiviral activity via microdilution assays (IC₅₀ values) .
  • Phosphoproteomics : Identify kinase targets in cancer cell lines using SILAC-based mass spectrometry to map signaling pathway modulation .

Advanced: How should researchers analyze conflicting bioactivity data across studies for structurally similar analogs?

Methodological Answer:
Contradictions often stem from:

  • Substituent positioning : For example, electron-donating groups (e.g., -OCH₃) on pyridocinnolines enhance antiviral activity by 10-fold compared to electron-withdrawing groups, as shown in intramolecular azo coupling studies .
  • Assay conditions : Differences in cell lines (e.g., MRP1-overexpressing vs. wild-type) or incubation times (24 vs. 48 hrs) significantly alter IC₅₀ values. Normalize data using reference inhibitors (e.g., verapamil for MRP1) .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to explain discrepancies between in vitro and in vivo efficacy .

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